Cas no 923281-88-3 (2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid)

2-(3,4,4-Trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a specialized imidazolidine derivative with a carboxylic acid functional group. Its unique structure, featuring a trimethyl-substituted dioxoimidazolidine core, lends it potential utility in organic synthesis and pharmaceutical applications. The compound's reactivity is influenced by the electron-withdrawing effects of the carbonyl groups, making it a candidate for further functionalization or as an intermediate in heterocyclic chemistry. Its acetic acid moiety enhances solubility in polar solvents, facilitating handling in aqueous or mixed-phase reactions. This compound may also serve as a precursor for bioactive molecules due to its imidazolidinedione scaffold, which is present in certain pharmacologically active agents.
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid structure
923281-88-3 structure
Product Name:2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
CAS No:923281-88-3
MF:C8H12N2O4
MW:200.191882133484
MDL:MFCD22371411
CID:4323321
PubChem ID:66490722
Update Time:2025-05-24

2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo-
    • (3,4,4-Trimethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid
    • 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
    • 923281-88-3
    • SCHEMBL4756856
    • OAPMGJLLZQHGAB-UHFFFAOYSA-N
    • (3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
    • DB-105152
    • MDL: MFCD22371411
    • Inchi: 1S/C8H12N2O4/c1-8(2)6(13)10(4-5(11)12)7(14)9(8)3/h4H2,1-3H3,(H,11,12)
    • InChI Key: OAPMGJLLZQHGAB-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC(O)=O)C(=O)C(C)(C)N1C

Computed Properties

  • Exact Mass: 200.07970687Da
  • Monoisotopic Mass: 200.07970687Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 77.9Ų

2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Pricemore >>

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2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Related Literature

Additional information on 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid

2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid: A Comprehensive Overview

The compound with CAS No. 923281-88-3, known as 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazolidinones, which are widely studied for their potential applications in drug development and material science. The imidazolidinone core of this molecule is a five-membered ring containing two oxygen atoms and three nitrogen atoms, making it a versatile scaffold for various functional groups.

Recent studies have highlighted the unique properties of 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid in terms of its biological activity and chemical stability. Researchers have demonstrated that this compound exhibits potent antitumor activity by targeting specific signaling pathways involved in cancer cell proliferation and apoptosis. Moreover, its ability to modulate inflammatory responses makes it a promising candidate for the development of anti-inflammatory agents.

The synthesis of 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves a multi-step process that typically begins with the preparation of the imidazolidinone ring. This is followed by functionalization at specific positions to introduce the acetic acid moiety. Recent advancements in catalytic methods have enabled the optimization of this synthesis pathway, resulting in higher yields and improved purity of the final product.

In terms of its pharmacokinetic properties, this compound has shown favorable absorption and bioavailability profiles in preclinical studies. Its ability to cross cellular membranes efficiently suggests potential utility in targeted drug delivery systems. Additionally, studies on its metabolism have revealed that it undergoes minimal enzymatic degradation, which could be advantageous for sustained therapeutic effects.

The structural versatility of 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid allows for further modification to enhance its efficacy and specificity. For instance, researchers have explored the incorporation of additional functional groups to improve its binding affinity to specific receptors or enzymes. These modifications have led to derivatives with enhanced potency and reduced off-target effects.

From an environmental perspective, the compound has been shown to exhibit low toxicity towards non-target organisms, making it a safer alternative for certain applications. Its degradation pathways under various environmental conditions have also been studied extensively, providing insights into its eco-friendly disposal methods.

In conclusion, 2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid represents a significant advancement in the field of organic synthesis and pharmacology. Its unique chemical properties and promising biological activities position it as a valuable tool for future drug discovery efforts. Continued research into its mechanisms of action and potential applications will undoubtedly unlock new opportunities for its utilization in diverse therapeutic areas.

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